

# Application Notes: The Strategic Use of Lanthanum Oxide in Automotive Exhaust Catalysts

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## Compound of Interest

Compound Name: Lanthanum oxide

Cat. No.: B073253

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## 1. Introduction

The three-way catalyst (TWC) is the primary technology used in gasoline-powered vehicles to simultaneously convert toxic exhaust pollutants—carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NO<sub>x</sub>)—into harmless substances like carbon dioxide (CO<sub>2</sub>), water (H<sub>2</sub>O), and nitrogen (N<sub>2</sub>)<sup>[1]</sup>. The efficiency and longevity of these catalysts are paramount for meeting stringent global emissions standards. **Lanthanum oxide** (La<sub>2</sub>O<sub>3</sub>), a rare earth oxide, is a critical non-noble metal component added to these catalysts to significantly enhance their performance and durability<sup>[2]</sup>. These notes detail the mechanisms of action, performance benefits, and standard protocols associated with the integration of **lanthanum oxide** into automotive catalysts.

## 2. Key Mechanisms of Lanthanum Oxide Action

**Lanthanum oxide** is not typically the primary catalytic component but acts as a crucial promoter and stabilizer. Its benefits are primarily realized through its interaction with the alumina support and the dispersed noble metal particles.

**2.1. Thermal Stabilization of the Alumina Support** The high-surface-area gamma-alumina (γ-Al<sub>2</sub>O<sub>3</sub>) is the most common support material for the active noble metals (Pt, Pd, Rh) in a TWC. However, at the high temperatures of engine exhaust (above 800°C), γ-Al<sub>2</sub>O<sub>3</sub> can undergo

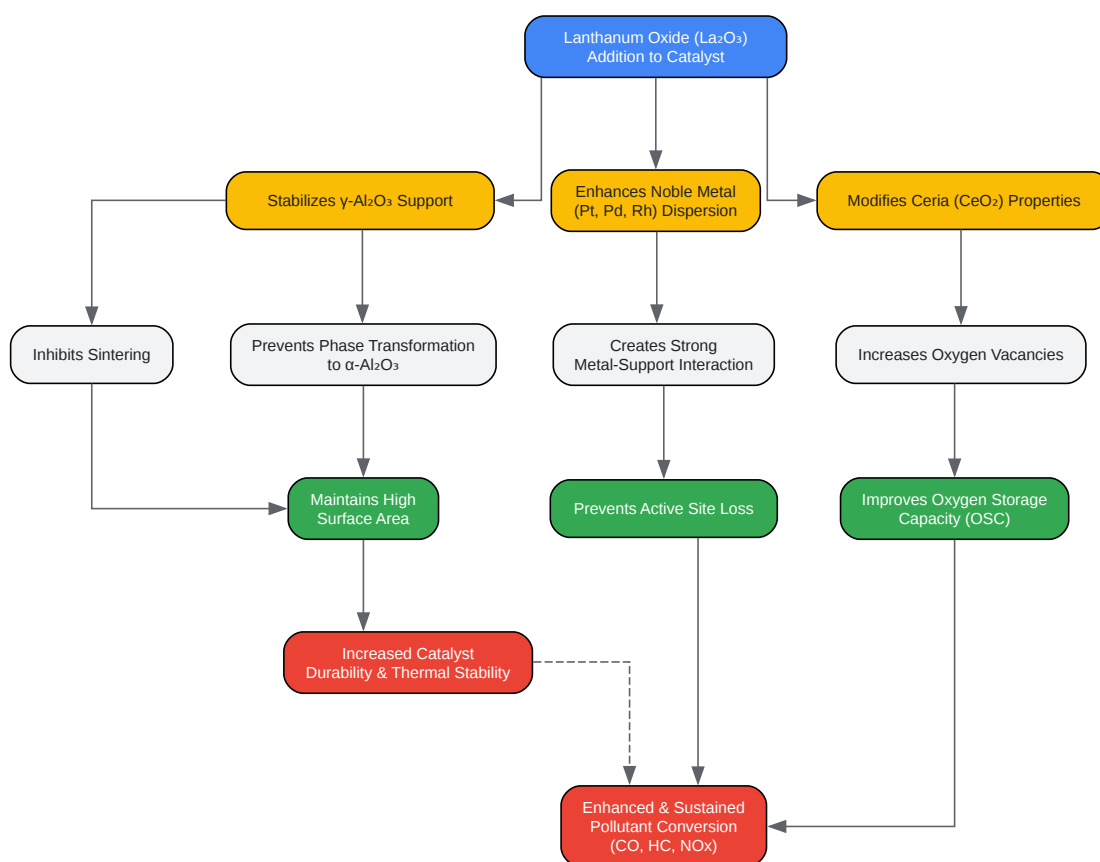
sintering and a phase transformation to low-surface-area  $\alpha$ -Al<sub>2</sub>O<sub>3</sub>, leading to catalyst deactivation[3].

**Lanthanum oxide** effectively mitigates this degradation. It interacts with the alumina surface, often forming a lanthanum aluminate (LaAlO<sub>3</sub>) surface layer or highly dispersed La species[3][4]. This interaction inhibits the sintering of alumina particles and increases the temperature required for the detrimental phase transformation by as much as 100°C, thereby preserving the catalyst's high surface area and structural integrity even after high-temperature aging[3].

**2.2. Enhancement of Noble Metal Dispersion** The catalytic activity of a TWC is directly related to the dispersion of the expensive noble metal particles. Sintering, or the agglomeration of these small particles into larger ones at high temperatures, reduces the active surface area and degrades catalyst performance. **Lanthanum oxide** helps anchor the noble metal particles to the support, improving their dispersion and thermal stability[2][5][6]. This anchoring effect, resulting from a strong interaction between the noble metal and the lanthana-modified support, ensures that a larger number of active sites remain available for catalytic reactions over the lifetime of the vehicle[7].

**2.3. Improvement of Oxygen Storage Capacity (OSC)** Oxygen storage capacity is a vital function of TWCs, primarily provided by cerium oxide (CeO<sub>2</sub>). OSC allows the catalyst to dampen the fluctuations in the air-to-fuel ratio of the exhaust stream, storing oxygen under lean (oxygen-rich) conditions and releasing it under rich (fuel-rich) conditions to oxidize CO and HC[8]. The incorporation of lanthanum into the ceria lattice to form a CeO<sub>2</sub>-La<sub>2</sub>O<sub>3</sub> solid solution enhances the OSC[9][10]. The substitution of Ce<sup>4+</sup> with La<sup>3+</sup> creates oxygen vacancies in the crystal lattice, which facilitates the mobility of lattice oxygen, thereby improving the rate and extent of oxygen storage and release[9][11].

**2.4. Direct Catalytic Promotion and Byproduct Reduction** **Lanthanum oxide** can also directly influence the catalytic reactions. It is known to promote the water-gas shift reaction (CO + H<sub>2</sub>O → CO<sub>2</sub> + H<sub>2</sub>), which can generate H<sub>2</sub> that is beneficial for NO<sub>x</sub> reduction[2]. Furthermore, certain lanthanum-containing catalyst formulations, particularly those with a **lanthanum oxide** overlayer, have been shown to reduce the formation of undesirable hydrogen sulfide (H<sub>2</sub>S) during fuel-rich operating conditions[12].



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**Fig 1.** Mechanism of  $\text{La}_2\text{O}_3$  in enhancing catalyst performance.

3. Quantitative Performance Data

The addition of **lanthanum oxide** results in measurable improvements in the physical and catalytic properties of exhaust catalysts.

Table 1: Effect of Lanthanum Species on Catalyst Physical Properties

Catalyst Composition	BET Surface Area (m²/g) (Fresh)	BET Surface Area (m²/g) (Aged at >1000°C)	Key Finding
Pd/Al₂O₃	High	Significant Loss	Without promoters, the support loses surface area upon aging.
Pd/La/Al₂O₃	High	Stabilized	La preferentially interacts with alumina, stabilizing the support during thermal aging[7].
LaNiO₃/SiO₂	219.34	-	Lanthanum-based perovskites can be synthesized with high initial surface areas[13][14].

| LaMnO₃/SiO₂ | 15.89 | - | The specific surface area is highly dependent on the perovskite composition and synthesis method[13]. |

Table 2: Influence of Lanthanum-Based Catalysts on Pollutant Conversion

Catalyst	Temperature (°C)	CO Conversion (%)	HC Conversion (%)	NOx Conversion (%)	Source
LaNiO <sub>3</sub> /SiO <sub>2</sub>	300	> 70%	> 70%	> 70%	<a href="#">[13]</a> <a href="#">[14]</a>
25% LaCoO <sub>3</sub> on Al <sub>2</sub> O <sub>3</sub>	300	90%	-	-	<a href="#">[15]</a>
Pd/La <sub>2</sub> O <sub>3</sub> /ZnO	~250-350	-	~90% (Butane)	-	<a href="#">[16]</a>

| LaMnO<sub>3</sub> (DOC) | Intermediate Load | - | ~40% (OC Fraction) | - | [\[17\]](#) |

#### 4. Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of lanthanum-promoted automotive catalysts.

##### 4.1. Protocol 1: Catalyst Preparation by Incipient Wetness Impregnation

This method is widely used to deposit active metals and promoters onto a pre-formed support.

- **Support Preparation:** Begin with a high-surface-area  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> support, either in powder form or as a washcoat on a ceramic monolith.
- **Lanthanum Impregnation:** a. Prepare an aqueous solution of a lanthanum precursor, such as lanthanum (III) nitrate hexahydrate (La(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O). The concentration should be calculated to achieve the desired weight percentage of La<sub>2</sub>O<sub>3</sub> on the final catalyst (typically 1-5 wt%). b. Add the solution dropwise to the  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> support until the pores are completely filled (the point of incipient wetness). c. Age the mixture for several hours (e.g., 2-12 hours) at room temperature.
- **Drying and Calcination:** a. Dry the lanthanum-impregnated support in an oven, typically at 100-120°C for 12-24 hours, to remove water. b. Calcine the dried powder in a furnace under a flow of air. Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature of 500-800°C and hold for 2-5 hours. This step decomposes the nitrate precursor to form **lanthanum oxide**.

- Noble Metal Impregnation: a. Follow the same incipient wetness procedure (steps 2a-2c) using a solution of a noble metal precursor (e.g., tetraammineplatinum(II) nitrate for Pt, palladium(II) nitrate for Pd, or rhodium(III) nitrate for Rh) onto the  $\text{La}_2\text{O}_3\text{-Al}_2\text{O}_3$  support.
- Final Drying and Calcination/Reduction: a. Dry the catalyst again at 100-120°C. b. Perform a final calcination in air (e.g., at 500°C) to decompose the noble metal precursor. A subsequent reduction step in a hydrogen atmosphere (e.g., 5%  $\text{H}_2$  in  $\text{N}_2$ ) may be required, depending on the desired final state of the noble metal.

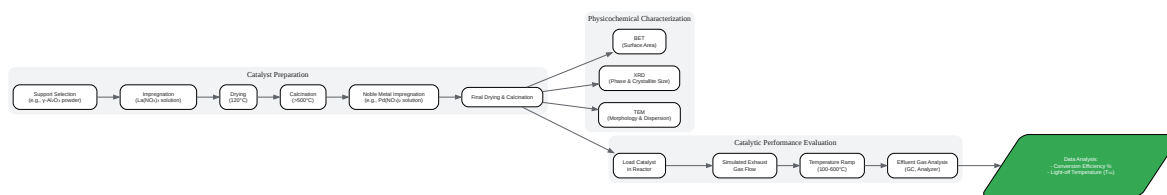
#### 4.2. Protocol 2: Catalyst Characterization

- Brunauer-Emmett-Teller (BET) Analysis: Use nitrogen physisorption to measure the specific surface area, pore volume, and pore size distribution of the catalyst before and after aging to quantify the stabilizing effect of  $\text{La}_2\text{O}_3$ .
- X-ray Diffraction (XRD): Identify the crystalline phases present in the catalyst (e.g.,  $\gamma\text{-Al}_2\text{O}_3$ ,  $\text{LaAlO}_3$ , noble metal crystallites). Use the Scherrer equation to estimate the average crystallite size of the noble metals to assess their dispersion.
- Temperature-Programmed Reduction ( $\text{H}_2$ -TPR): Evaluate the reducibility of the metal oxides and the interaction between the noble metals and the support. Noble metals often promote the reduction of the support material, and shifts in reduction peak temperatures can indicate strong metal-support interactions influenced by lanthana.
- Transmission Electron Microscopy (TEM): Directly visualize the morphology of the support and the size and distribution of the noble metal nanoparticles on the support surface.

#### 4.3. Protocol 3: Catalyst Performance Evaluation

- Reactor Setup: Load a packed bed of the catalyst (typically 50-200 mg) into a fixed-bed quartz microreactor.
- Gas Composition: Prepare a simulated exhaust gas mixture using mass flow controllers. A typical composition for testing TWC performance under stoichiometric conditions includes CO,  $\text{C}_3\text{H}_8$  (as a surrogate for HC), NO,  $\text{O}_2$ ,  $\text{CO}_2$ , and  $\text{H}_2\text{O}$ , with  $\text{N}_2$  as the balance gas.

- **Reaction Conditions:** a. Heat the catalyst to the desired temperature range (e.g., 100-600°C) at a controlled ramp rate. b. Pass the simulated exhaust gas through the catalyst bed at a defined gas hourly space velocity (GHSV), for example, 30,000 h<sup>-1</sup>.
- **Analysis:** Continuously analyze the composition of the effluent gas stream using an online gas analyzer or gas chromatograph (GC) equipped with appropriate detectors (TCD, FID) and a chemiluminescence NO<sub>x</sub> analyzer.
- **Data Calculation:** Calculate the conversion efficiency of CO, HC, and NO<sub>x</sub> at each temperature point using the formula:  $\text{Conversion (\%)} = \frac{[\text{Concentration}]_{\text{in}} - [\text{Concentration}]_{\text{out}}}{[\text{Concentration}]_{\text{in}}} \times 100$ . The "light-off temperature" (T<sub>50</sub>), the temperature at which 50% conversion is achieved, is a key metric for comparing catalyst activity.



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**Fig 2.** Experimental workflow for catalyst synthesis and evaluation.



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